molecular formula C14H26N2 B14920258 1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine

Cat. No.: B14920258
M. Wt: 222.37 g/mol
InChI Key: DIKXINSVIUZIHJ-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine is a piperazine derivative characterized by a cyclohexene ring and an isopropyl group attached to the piperazine core. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often modified to enhance pharmacokinetic profiles or target-specific activities .

Key structural features of the compound include:

  • Cyclohexenylmethyl group: Introduces partial unsaturation (cyclohexene ring), which may influence conformational flexibility and lipophilicity.
  • Isopropyl group: A branched aliphatic substituent that could modulate steric effects and metabolic stability.

Properties

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H26N2/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-4,13-14H,5-12H2,1-2H3

InChI Key

DIKXINSVIUZIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2CCC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(propan-2-yl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated analogs.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Piperazine derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis (Table 1):

Table 1: Substituent-Driven Properties of Piperazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine Cyclohexenylmethyl, isopropyl C14H25N2 ~221.36* Predicted moderate lipophilicity -
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylbenzyl)piperazine Cyclohexenylmethyl, 4-methylbenzyl C19H28N2 284.45 Higher molecular weight; aromaticity may enhance receptor binding
1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine Cyclohexyl, 1-methylpyrrolylmethyl C16H27N3 261.41 Pyrrole ring introduces hydrogen-bonding potential
1-(3-Cyclohexen-1-ylcarbonyl)-4-methylpiperazine Cyclohexenylcarbonyl, methyl C12H20N2O 208.30 Carbonyl group increases polarity

*Calculated based on molecular formula.

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-methylbenzyl in ) often enhance binding to hydrophobic pockets in receptors, whereas aliphatic groups (e.g., isopropyl) may improve metabolic stability .
Antibacterial Activity
  • Aryl-Substituted Derivatives : Compounds like (2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one () showed significant antibacterial activity due to nitro and methoxyphenyl groups, which are electron-withdrawing and donating, respectively .
  • Target Compound : The absence of strong electron-withdrawing/donating groups in the target compound may limit antibacterial efficacy compared to nitro- or methoxy-substituted analogs .
Dopamine Receptor Affinity
  • (2-Methoxyphenyl)piperazines : Derivatives with methoxyphenyl groups (e.g., 1-(2-methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine) demonstrated high dopamine D2 receptor affinity (Ki < 50 nM) .
  • Target Compound : The aliphatic substituents (cyclohexenylmethyl, isopropyl) may reduce receptor binding compared to aryl-substituted analogs, as aromatic π-π interactions are critical for orthosteric site binding .
Anticancer Potential
  • Benzhydryl/Carbonyl Derivatives : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines showed cytotoxicity against liver, breast, and colon cancer cell lines (IC50: 5–20 µM) .
  • Target Compound : The lack of aromatic pharmacophores (e.g., benzoyl, benzhydryl) may reduce anticancer activity, though the cyclohexenyl group could contribute to membrane permeability .

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